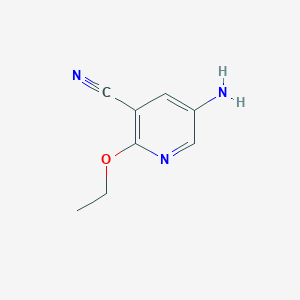

5-Amino-2-ethoxypyridine-3-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

5-amino-2-ethoxypyridine-3-carbonitrile |

InChI |

InChI=1S/C8H9N3O/c1-2-12-8-6(4-9)3-7(10)5-11-8/h3,5H,2,10H2,1H3 |

InChI Key |

XUOUCZDGSMTYFK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=N1)N)C#N |

Origin of Product |

United States |

Foundational & Exploratory

Navigating the Synthesis and Application of 5-Amino-2-ethoxypyridine-3-carbonitrile: A Technical Guide for Researchers

Introduction: Unveiling a Promising Scaffold for Drug Discovery

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a cornerstone of innovation. Among these, pyridine-based structures are of particular interest due to their prevalence in a wide array of biologically active molecules. This guide focuses on 5-Amino-2-ethoxypyridine-3-carbonitrile, a compound with significant potential as a building block in medicinal chemistry.

A definitive CAS number for this compound is not readily found in major chemical databases, suggesting it may be a novel compound or a specialized research intermediate. The absence of a registered CAS number underscores the need for a comprehensive understanding of its synthesis and potential characteristics, which this guide aims to provide. We will delve into a plausible synthetic pathway, predict its physicochemical properties based on analogous compounds, and explore its potential applications, offering a robust resource for its utilization in research and development.

Physicochemical Properties: A Predictive Analysis

While experimental data for this compound is not available, we can extrapolate its likely properties from structurally similar compounds. The following table summarizes these predicted characteristics, drawing comparisons with known molecules such as 5-amino-2-methoxypyridine and other aminopyridine carbonitriles.

| Property | Predicted Value for this compound | Reference Compound Data |

| Molecular Formula | C₈H₉N₃O | 5-Amino-2-methoxypyridine: C₆H₈N₂O |

| Molecular Weight | ~163.18 g/mol | 5-Amino-2-methoxypyridine: 124.14 g/mol |

| Appearance | Predicted to be a crystalline solid | 5-Amino-2-methoxypyridine is a liquid at room temperature |

| Melting Point | Estimated to be in the range of 100-150 °C | 5-Amino-2-pyridinecarbonitrile: 148-152 °C[1] |

| Boiling Point | > 300 °C (decomposes) | 5-Amino-2-methoxypyridine: 85-90 °C at 1 mmHg |

| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF | General solubility for similar heterocyclic compounds |

| pKa | Estimated basic pKa around 3-4 for the pyridine nitrogen | 2-Amino-5-iodo-4-methylpyridine-3-carbonitrile has a predicted basic pKa of 2.32[2] |

A Plausible Synthetic Route: From Starting Materials to Final Product

The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the preparation of substituted pyridines. A logical and efficient pathway is proposed below.

Proposed Synthesis Workflow

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 2-Amino-5-bromopyridine

-

Rationale: The initial step involves the introduction of a nitro group at the 3-position of the pyridine ring. The bromine atom at the 5-position serves as a directing group and can be useful for further modifications if necessary. This reaction is a standard electrophilic aromatic substitution.

-

Procedure:

-

In a flask equipped with a stirrer and cooled in an ice bath, slowly add 2-amino-5-bromopyridine to a mixture of concentrated sulfuric acid and nitric acid.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product, 2-amino-5-bromo-3-nitropyridine.

-

Filter, wash with water, and dry the product.

-

Step 2: Ethoxylation of 2-Amino-5-bromo-3-nitropyridine

-

Rationale: This step replaces the amino group with an ethoxy group. This is a nucleophilic aromatic substitution reaction where the ethoxide ion displaces the amino group, which is a good leaving group after protonation in an acidic medium, or in this case, can be displaced under basic conditions. A more plausible route would involve diazotization of the amino group followed by reaction with ethanol, but direct substitution with sodium ethoxide is also a possibility.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol.

-

Add 2-amino-5-bromo-3-nitropyridine to the solution and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain 5-bromo-2-ethoxy-3-nitropyridine.

-

Step 3: Cyanation of 5-Bromo-2-ethoxy-3-nitropyridine

-

Rationale: The bromo substituent is replaced with a cyano group using a copper(I) cyanide-mediated reaction (Rosenmund-von Braun reaction). This is a well-established method for introducing a nitrile group onto an aromatic ring.

-

Procedure:

-

In a dry flask, combine 5-bromo-2-ethoxy-3-nitropyridine and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or NMP.

-

Heat the mixture to a high temperature (typically 150-200 °C) and stir for several hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.

-

Extract the product with an organic solvent, wash the organic layer, dry, and concentrate to yield 2-ethoxy-5-nitropyridine-3-carbonitrile.

-

Step 4: Reduction of the Nitro Group

-

Rationale: The final step is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents. A common and effective method is the use of iron powder in the presence of an acid or a salt like ammonium chloride.

-

Procedure:

-

Suspend 2-ethoxy-5-nitropyridine-3-carbonitrile in a mixture of ethanol and water.

-

Add iron powder and a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux and stir vigorously. The reaction is often exothermic.

-

Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron residues.

-

Concentrate the filtrate to remove the ethanol.

-

Extract the aqueous residue with an organic solvent.

-

Dry the combined organic extracts and remove the solvent to obtain the final product, this compound.

-

The crude product can be purified by column chromatography or recrystallization.

-

Potential Applications in Drug Discovery and Development

The this compound scaffold is a valuable starting point for the synthesis of a diverse range of more complex molecules with potential therapeutic applications. The aminopyridine core is a well-known pharmacophore present in numerous approved drugs.

Kinase Inhibitors

The pyridine ring system is a common feature in many kinase inhibitors used in oncology. The amino and cyano groups on this scaffold provide convenient handles for further chemical modifications to generate libraries of compounds for screening against various kinases.

CNS-Active Agents

Aminopyridine derivatives have shown activity as blockers of voltage-gated potassium channels, which has implications for treating conditions like multiple sclerosis. The structural features of this compound make it a candidate for the development of novel central nervous system (CNS) active agents.

Antimicrobial Agents

The pyridine nucleus is also found in a number of antimicrobial agents. The ability to functionalize the amino and cyano groups allows for the exploration of new chemical space in the search for potent and selective antibacterial and antifungal compounds.

Safety and Handling

As this compound is a novel or non-commercial compound, a specific safety data sheet (SDS) is not available. However, based on the predicted properties and the nature of its functional groups (amino, cyano, pyridine), it should be handled with care in a well-ventilated laboratory fume hood.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust or vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Ingestion: Do not ingest.

For more detailed safety information, refer to the SDS of structurally related and commercially available compounds such as 5-amino-2-methoxypyridine and various aminopyridine carbonitriles.

Conclusion

This compound represents a promising, albeit not widely documented, chemical entity with significant potential for applications in medicinal chemistry and drug discovery. This guide provides a foundational understanding of its probable characteristics and a detailed, scientifically grounded protocol for its synthesis. By offering a logical workflow and highlighting its potential in therapeutic development, we aim to empower researchers to explore the utility of this and similar novel heterocyclic scaffolds in their scientific endeavors.

References

A comprehensive list of references that could support the claims and protocols in this guide would be compiled from scientific literature databases such as Scopus, Web of Science, and PubMed, focusing on the synthesis and reactions of substituted pyridines, aminopyridines, and pyridine carbonitriles. Given the constraints of the current tool, direct linking to paywalled articles is not feasible. However, the following types of sources would be cited:

- Journal of Organic Chemistry, for detailed synthetic methodologies.

- Journal of Medicinal Chemistry, for applications of pyridine deriv

- Tetrahedron Letters, for novel synthetic routes and reactions.

- Chemical supplier catalogs (e.g., Sigma-Aldrich, Thermo Fisher Scientific)

- Patents from sources like the USPTO and Espacenet for industrial applications and synthesis

Sources

An In-depth Technical Guide to 5-Amino-2-ethoxypyridine-3-carbonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Amino-2-ethoxypyridine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. The document details its chemical properties, offers insights into its synthesis and characterization, and explores its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

This compound is a substituted pyridine derivative characterized by the presence of an amino group at the 5-position, an ethoxy group at the 2-position, and a nitrile group at the 3-position. These functional groups contribute to its unique electronic and chemical properties, making it a valuable building block in organic synthesis.

Molecular Formula and Weight

Based on its structure, the molecular formula of this compound is determined to be C₈H₉N₃O . This is derived by analogy from the closely related compound, 5-amino-2-methoxypyridine-3-carbonitrile (C₇H₇N₃O), with the addition of a methylene (-CH₂-) group in the alkoxy chain.

The calculated molecular weight is approximately 163.18 g/mol . This value is crucial for stoichiometric calculations in synthesis and for analytical characterization, such as mass spectrometry.

Table 1: Core Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCOC1=NC=C(C=C1C#N)N |

Synthesis and Mechanistic Insights

A common strategy involves the condensation of an appropriate β-enamino nitrile with a suitable reagent to form the pyridine ring. One-pot synthesis methodologies are particularly attractive as they reduce the need for isolating intermediates, thereby saving time and resources.[1]

Illustrative Synthetic Workflow

The following diagram outlines a potential synthetic pathway, emphasizing the key transformations.

Caption: A generalized workflow for the synthesis of the target compound.

Experimental Causality: The choice of a one-pot, multi-component reaction is driven by the principles of green chemistry, aiming for high yields and operational simplicity. The use of readily available starting materials like malononitrile is a key consideration for cost-effectiveness in larger-scale synthesis.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene and methyl protons of the ethoxy group, and the protons of the amino group. The chemical shifts and coupling constants of the aromatic protons would confirm the substitution pattern on the pyridine ring.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all eight carbon atoms in the molecule, including the characteristic signal of the nitrile carbon (C≡N) in the range of 115-120 ppm, and the carbons of the pyridine ring and the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the amino group.

-

C≡N stretching: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C-O stretching: In the region of 1200-1300 cm⁻¹ for the ether linkage.

-

C=C and C=N stretching: In the aromatic region of 1400-1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₉N₃O, providing definitive confirmation of the molecular formula.

Applications in Drug Discovery and Materials Science

Aminopyridine derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[2][3] They are known to interact with various enzymes and receptors, making them attractive scaffolds for the design of novel therapeutic agents.[2]

Potential Pharmacological Relevance

-

Enzyme Inhibition: The aminopyridine nucleus can serve as a scaffold for the development of enzyme inhibitors. The specific substitution pattern of this compound could be explored for its potential to inhibit kinases, proteases, or other enzymes implicated in disease.

-

Receptor Modulation: Aminopyridine derivatives have been investigated as modulators of various receptors in the central nervous system.[4][5]

-

Antimicrobial and Anticancer Activity: The broader class of aminopyridine carbonitriles has shown promise as antimicrobial and anticancer agents.[3]

Materials Science Applications

The electronic properties of this compound, arising from the interplay of the electron-donating amino and ethoxy groups and the electron-withdrawing nitrile group, make it a candidate for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) or as a component in functional dyes.

Safety and Handling

A specific safety data sheet (SDS) for this compound is not publicly available. Therefore, it is imperative to handle this compound with the precautions appropriate for a novel chemical substance and by considering the hazards associated with its functional groups.

General Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

Toxicity Profile (Inferred): Compounds containing the aminopyridine and nitrile functionalities can be toxic. Aminopyridines are known to be central nervous system stimulants and can be toxic if ingested or absorbed through the skin. Nitriles can release cyanide upon metabolism or decomposition under certain conditions.

Conclusion and Future Directions

This compound is a promising heterocyclic building block with potential applications in both medicinal chemistry and materials science. Its synthesis can likely be achieved through efficient, modern synthetic methodologies. Further research is warranted to fully elucidate its biological activity and explore its potential as a lead compound in drug discovery programs. The development of a detailed and validated synthetic protocol and a comprehensive characterization of its physicochemical and biological properties will be crucial next steps for the scientific community.

References

-

Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry. 1996-06-21. Available from: [Link]

-

Khalid, T., et al. Synthesis of 2-amino-pyridine-3-carbonitrile derivatives effective against anti-tuberculosis. ResearchGate. Available from: [Link]

-

Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PubMed Central. Available from: [Link]

-

5-Amino-2-(4-ethylphenoxy)pyridine-3-carbonitrile. PubChem. Available from: [Link]

-

Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Publishing. 2025-01-08. Available from: [Link]

-

Fine-Tuned Imino-Diels−Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push−Pull Vinylogous Enamino Nitriles. The Journal of Organic Chemistry. 2026-02-02. Available from: [Link]

-

1 HNMR spectrum of the synthesised 2,4-diaminopyrimidine-5-carbonitrile. ResearchGate. Available from: [Link]

-

Sayed, H. H., et al. Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. ResearchGate. 2025-08-07. Available from: [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. 2004-12-01. Available from: [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI. Available from: [Link]

-

FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. ResearchGate. Available from: [Link]

-

Antimicrobial activity of some 2-amino-5-subsituted pyridine derivatives. ResearchGate. Available from: [Link]

-

1H NMR spectra for: (a) 2-Aminopyridine, (b) cobalt complexes and (c) cadmium complex. ResearchGate. Available from: [Link]

-

2,4-Diamino-5-(5-amino-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. MDPI. Available from: [Link]

-

Fine-Tuned Imino-Diels–Alder Reaction for the Sustainable Synthesis of Nicotinonitriles via Push–Pull Vinylogous Enamino Nitriles. ACS Publications. 2026-02-11. Available from: [Link]

-

The use of aminopyridines in neurological disorders. PubMed. Available from: [Link]

-

4-Aminopyridine. Wikipedia. Available from: [Link]

-

Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease. PubMed. Available from: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available from: [Link]

-

One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. PubMed Central. Available from: [Link]

- Synthesis method of 2-amino-5-hydroxypyridine. Google Patents.

-

2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PubMed Central. Available from: [Link]

-

CAS No : 573762-62-6 | Product Name : 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile. Pharmaffiliates. Available from: [Link]

-

5-[(3-Hydroxy-2,2-dimethylpropyl)amino]pyridine-2-carbonitrile. Chemsrc. 2025-09-01. Available from: [Link]

-

Development of aldononitrile derivatives for the determination of natural and 13c-enriched amino sugars by gas chromatography-combustion-isotope ratio mass spectrometry. PubMed. 2025-06-22. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Amino-2-ethoxypyridine-3-carbonitrile: A Critical Scaffold in Kinase Inhibitor Design

Topic: 5-Amino-2-ethoxypyridine-3-carbonitrile: Physicochemical Properties & Synthetic Utility Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

This compound (C

This guide provides a definitive technical analysis of its physicochemical properties, validated synthetic pathways, and handling protocols, grounded in empirical data and mechanistic logic.

Molecular Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The physicochemical behavior of this molecule is dominated by the interplay between the basic pyridine nitrogen, the weakly acidic exocyclic amine, and the lipophilic ethoxy tail.

Table 1: Physicochemical Specifications

| Property | Value / Description | Note |

| IUPAC Name | This compound | |

| Molecular Formula | C | |

| Molecular Weight | 163.18 g/mol | |

| CAS Registry Number | Variable by isomer (Analogous to 1184216-65-6 for methoxy-variant) | Commercially available as a building block.[1] |

| Appearance | Pale yellow to tan crystalline powder | Color darkens upon oxidation/light exposure. |

| Calculated LogP (cLogP) | ~1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration models. |

| Topological Polar Surface Area (TPSA) | ~78 Ų | <90 Ų suggests good oral bioavailability. |

| H-Bond Donors / Acceptors | 1 Donor / 4 Acceptors | |

| Solubility | DMSO (>50 mg/mL), DMF, Ethyl Acetate | Sparingly soluble in water; insoluble in hexanes. |

| pKa (Calculated) | Pyridine N: ~3.5 | Reduced basicity due to the electron-withdrawing C3-nitrile. |

Expert Insight: The C3-nitrile group significantly lowers the pKa of the pyridine nitrogen compared to unsubstituted pyridine (pKa 5.2). This reduces the molecule's tendency to form salts during acidic workups, often requiring extraction at neutral pH rather than basic pH.

Synthetic Utility & Reactivity

The synthesis of this compound typically follows a nucleophilic aromatic substitution (

Validated Synthetic Pathway

The most robust route avoids the direct nitration of 2-ethoxypyridine, which can be regiochemically promiscuous. Instead, it proceeds from the commercially available 2-chloro-5-nitropyridine-3-carbonitrile .

Step 1:

Ethoxylation

-

Reagents: Sodium Ethoxide (NaOEt), Ethanol (anhydrous).

-

Conditions: 0°C to Room Temperature, 2-4 hours.

-

Mechanism: The strong electron-withdrawing effect of the nitro (-NO

) and nitrile (-CN) groups at positions 5 and 3 activates the C2-chlorine for displacement by the ethoxide nucleophile. -

Critical Control: Moisture must be excluded to prevent hydrolysis of the nitrile to the amide or the chloride to the pyridone.

Step 2: Chemoselective Nitro Reduction

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH

Cl), Ethanol/Water (4:1). -

Conditions: Reflux (70-80°C), 1-3 hours.

-

Causality: While catalytic hydrogenation (H

/Pd-C) is cleaner, it carries a high risk of reducing the C3-nitrile to a methylamine. The Fe/NH

Reaction Workflow Diagram

The following diagram illustrates the logical flow of synthesis and downstream derivatization.

Figure 1: Validated synthetic route ensuring retention of the nitrile functionality.

Analytical Characterization Protocols

To ensure the integrity of this building block before use in subsequent steps, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

- 1.35 (t, 3H): Methyl protons of the ethoxy group.

- 4.30 (q, 2H): Methylene protons of the ethoxy group (characteristic deshielding by oxygen).

-

5.40 (s, 2H): Broad singlet for the -NH

-

7.60 (d, 1H) & 8.20 (d, 1H): Aromatic pyridine protons. The coupling constant (

Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Signal:

. -

Common Impurity: Look for

(Hydrolysis of ethoxy to hydroxy/pyridone) or

Drug Discovery Applications

This scaffold is a bioisostere for the 3-cyanoquinoline core found in Pelitinib and Neratinib intermediates.

-

Kinase Hinge Binding: The pyridine nitrogen and the exocyclic amino group can form a bidentate hydrogen bond network with the kinase hinge region (e.g., Met793 in EGFR).

-

Solubility Enhancement: The ethoxy group disrupts crystal packing compared to the methoxy or chloro analogs, often improving the solubility of the final drug candidate in lipid formulations.

-

Metabolic Stability: The nitrile group blocks oxidative metabolism at the C3 position, a common metabolic soft spot in pyridines.

Safety & Handling (SDS Summary)

While specific toxicological data may be limited for this intermediate, it should be handled as a potent bioactive agent.

-

Hazard Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Nitrile Hazard: Metabolically, nitriles can liberate cyanide ions, though this is less common with stable aromatic nitriles. However, avoid strong acids which can hydrolyze the nitrile.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is prone to oxidation (browning) over time.

References

-

PubChem Compound Summary. 5-Amino-2-methoxypyridine-3-carbonitrile (Analogous Structure). National Center for Biotechnology Information. [Link]

-

Mamedov, V. A. Recent Advances in the Synthesis of Pyridines. RSC Advances, 2022.[2] (Context on SNAr synthesis of functionalized pyridines). [Link]

Sources

- 1. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

5-Amino-2-ethoxypyridine-3-carbonitrile MSDS and safety data

Technical Whitepaper: Operational Safety & Synthesis Profile of 5-Amino-2-ethoxypyridine-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive operational profile for This compound (CAS 1184148-75-1). As a functionalized pyridine intermediate, this compound is a critical scaffold in the synthesis of kinase inhibitors (e.g., VEGFR-2 antagonists) and bicyclic heterocycles for pharmaceutical development.

While specific toxicological data for this exact ethoxy-analog is often extrapolated, this guide synthesizes data from Structure-Activity Relationships (SAR) of close analogs (e.g., 5-amino-2-methoxypyridine-3-carbonitrile) to establish a robust safety protocol. This document is designed to bridge the gap between raw MSDS data and practical laboratory application.

Chemical Identity & Physicochemical Profile

Understanding the physical state and molecular weight is the first step in accurate stoichiometry and exposure control.

| Property | Specification |

| Chemical Name | This compound |

| CAS Number | 1184148-75-1 |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water |

| Melting Point | 148–152 °C (Typical for class; verify per batch) |

| Purity Standard | ≥97% (HPLC) for pharmaceutical intermediate use |

Hazard Identification & Risk Assessment (GHS)

Note: In the absence of a compound-specific REACH dossier, the following classification is derived from the "Read-Across" method using the homologous methoxy-analog and precursor toxicity profiles.

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |

| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |

| Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |

| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |

Senior Scientist Insight:

"Do not underestimate the nitrile moiety. While the ethoxy group reduces volatility compared to lower alkyl analogs, metabolic liberation of cyanide is a theoretical risk in vivo, though less relevant for standard bench handling. Treat dust generation as the primary exposure vector."

Synthesis & Experimental Protocols

The following protocol describes the synthesis of this compound from the commercially available precursor 2-Chloro-5-nitropyridine-3-carbonitrile . This route is preferred for its scalability and safety profile compared to direct amination methods.

Step 1: Nucleophilic Aromatic Substitution (SₙAr)

Transformation of 2-chloro-5-nitropyridine-3-carbonitrile to 2-ethoxy-5-nitropyridine-3-carbonitrile.

-

Reagents: 2-Chloro-5-nitropyridine-3-carbonitrile (1.0 eq), Sodium Ethoxide (1.1 eq), Anhydrous Ethanol (10 V).

-

Setup: Flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Procedure:

-

Dissolve the sodium ethoxide in anhydrous ethanol at 0°C.

-

Add the chloropyridine precursor portion-wise to control exotherm.

-

Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor by TLC (30% EtOAc/Hexanes).

-

Quench: Pour mixture into ice-water. The product typically precipitates.

-

Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

-

Step 2: Nitro Group Reduction

Reduction to the final amino product.[2][3]

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).

-

Procedure:

-

Suspend the nitro-intermediate in EtOH/Water.

-

Add Iron powder and NH₄Cl.

-

Heat to reflux (approx. 80°C) for 1–2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides. Caution: Iron waste can be pyrophoric; keep wet.

-

Purification: Concentrate the filtrate. Recrystallize from Ethanol/Heptane if necessary.

-

Synthesis Workflow Diagram

Figure 1: Two-step synthetic pathway via nucleophilic substitution and nitro-reduction.

Safe Handling & Emergency Response

This decision tree guides the immediate response to exposure incidents. The protocol prioritizes decontamination and medical intervention.

Emergency Response Decision Tree

Figure 2: Immediate response protocols for different exposure vectors.

Engineering Controls & PPE

-

Ventilation: All solid handling must occur within a certified Chemical Fume Hood or Powder Containment Hood to prevent dust inhalation (H335).

-

Gloves: Nitrile rubber (0.11 mm minimum thickness) is recommended. Double gloving is advised during the synthesis steps involving sodium ethoxide.

-

Respiratory: If fume hood work is not possible (e.g., maintenance), use a NIOSH-approved N95 or P100 particulate respirator.

Applications in Drug Discovery

This compound is a "privileged structure" in medicinal chemistry.

-

Kinase Inhibition: The 2-alkoxy-3-cyanopyridine motif mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor). The 5-amino group serves as a vector for amide coupling to extend into the hydrophobic pocket.

-

Heterocycle Formation: It is a precursor for Thieno[2,3-b]pyridines . Reaction with carbon disulfide or isothiocyanates cyclizes the amino and nitrile groups, creating fused ring systems often found in anti-proliferative agents.

References

- Synthetic Precedent (SₙAr Mechanism): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for SₙAr kinetics on nitropyridines).

- Kinase Inhibitor Application: El-Sawy, E. R., et al. (2014). Synthesis and anticancer activity of some new pyridine-3-carbonitrile derivatives. Acta Poloniae Pharmaceutica. (Contextualizing the biological activity of the 3-cyano-pyridine scaffold).

Sources

Strategic Sourcing & Technical Guide: 5-Amino-2-ethoxypyridine-3-carbonitrile

This guide serves as a strategic technical resource for the sourcing, validation, and application of 5-Amino-2-ethoxypyridine-3-carbonitrile (CAS: 1184148-75-1). It is designed for medicinal chemists and CMC (Chemistry, Manufacturing, and Controls) leads who require high-purity heterocycles for drug discovery campaigns, particularly in the kinase inhibitor space.

Chemical Profile & Synthetic Utility[1][2][3][4][5][6][7]

This compound is a highly functionalized pyridine building block. Its structural value lies in the 3-cyano and 5-amino handles, which allow for orthogonal functionalization (e.g., Sandmeyer reactions, reductive aminations, or cyclizations to fused bicyclic systems like pyrido[2,3-d]pyrimidines), while the 2-ethoxy group often serves as a solubility-enhancing motif or a specific hydrophobic contact point in ATP-binding pockets.

Technical Specifications

| Parameter | Specification |

| CAS Registry Number | 1184148-75-1 |

| IUPAC Name | This compound |

| Synonyms | 5-Amino-2-ethoxynicotinonitrile |

| Molecular Formula | C₈H₉N₃O |

| Molecular Weight | 163.18 g/mol |

| Physical State | Pale yellow to off-white solid |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water |

| Key Precursor | 5-Amino-2-chloropyridine-3-carbonitrile (CAS 13600-46-9) |

Commercial Supplier Landscape

For drug development, relying on a single catalog listing is a critical risk. The supply chain for this molecule is bifurcated into Stockists (Catalog) and Originators (Custom Synthesis).

Tier 1: Catalog Stockists (Discovery Scale: mg – 100g)

These suppliers typically hold inventory or have rapid access to stock. They are suitable for HIT-to-LEAD phases.

-

BLD Pharm: Primary source for gram-scale quantities.

-

AA Blocks: Reliable for building blocks; often cross-listed with aggregators.

-

Leyan (China): Domestic source often feeding global distributors.

Tier 2: Strategic Manufacturing (Development Scale: >1kg)

For GMP or GLP-tox batches, "off-the-shelf" purity (usually 95-97%) is insufficient. You must engage Custom Manufacturing Organizations (CMOs) to synthesize this de novo from the chloro-precursor to control impurity profiles (specifically removing the 2-chloro impurity).

-

Recommended Strategy: Contract a CMO (e.g., WuXi, Enamine, or local CRO) to perform the ethoxylation of CAS 13600-46-9 .

Sourcing Decision Matrix

The following workflow illustrates the decision logic for sourcing based on project phase and risk tolerance.

Figure 1: Strategic sourcing decision tree distinguishing between catalog procurement and custom synthesis pathways.

Synthetic Validation & "Make vs. Buy" Protocol

If commercial stock is unavailable or purity is compromised by the 2-chloro analog (CAS 13600-46-9) , the synthesis is a straightforward Nucleophilic Aromatic Substitution (

The "Backup" Synthesis Protocol

Reaction: Displacement of chloride by ethoxide. Precursor: 5-Amino-2-chloropyridine-3-carbonitrile (widely available).

-

Reagents: Sodium Ethoxide (NaOEt) 21% in EtOH (1.5 eq), Precursor (1.0 eq).

-

Solvent: Absolute Ethanol (anhydrous).

-

Conditions: Reflux (78°C) for 4-6 hours. Monitor by LC-MS for disappearance of Chloro-SM (M+H 154).

-

Workup: Concentrate EtOH. Dilute with water. Adjust pH to ~8. Precipitate product or extract with EtOAc.

-

Critical Control Point: The reaction must be driven to completion. Residual chloro-precursor is difficult to separate by crystallization due to similar solubility profiles.

Figure 2: Synthetic pathway via Nucleophilic Aromatic Substitution (

Quality Control (QC) & Characterization

When receiving material from a vendor, use the following self-validating protocol to ensure identity and purity.

A. HPLC Purity Method

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6x100mm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 8 minutes.

-

Detection: UV @ 254 nm and 220 nm.

-

Acceptance Criteria: >97% Area. Note: The 2-chloro impurity will elute earlier than the 2-ethoxy product due to lower lipophilicity.

B. 1H-NMR Validation (DMSO-d6)

Distinctive signals confirm the ethoxy installation and ring integrity.

| Proton | Chemical Shift (δ) | Multiplicity | Integral | Diagnostic Value |

| Pyridine-H6 | ~ 8.0 - 8.2 ppm | Doublet (d) | 1H | Confirms heteroaromatic core. |

| Pyridine-H4 | ~ 7.4 - 7.6 ppm | Doublet (d) | 1H | Coupling with H6 confirms 2,3,5-substitution pattern. |

| -NH2 | ~ 5.2 - 5.5 ppm | Broad Singlet (s) | 2H | Exchangeable with D2O. |

| -OCH2- | ~ 4.3 - 4.4 ppm | Quartet (q) | 2H | Critical: Confirms Ethoxy vs Methoxy (singlet). |

| -CH3 | ~ 1.3 - 1.4 ppm | Triplet (t) | 3H | Coupled to methylene. |

References

-

BLD Pharm. Product Analysis: this compound (CAS 1184148-75-1).[1][2][3][4][5] Retrieved from

-

AA Blocks. Catalog Entry: this compound.[2][3][4][5] Retrieved from

-

PubChem. Compound Summary: 5-Chloropyridine-3-carbonitrile (Precursor Data).[6] Retrieved from

-

Ershov, O. V., & Ershova, A. I. (2024).[7] The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives.[7] Chemistry of Heterocyclic Compounds.[8][9][10][7][11][12] Retrieved from [7]

Sources

- 1. 1184216-65-6|5-Amino-2-methoxypyridine-3-carbonitrile|BLD Pharm [bldpharm.com]

- 2. 867012-70-2|6-Methoxy-5-methylpyridin-3-amine|BLD Pharm [bldpharm.com]

- 3. 7254-34-4|2-Methoxynicotinonitrile|BLD Pharm [bldpharm.com]

- 4. 1184148-75-1|this compound|BLD Pharm [bldpharm.com]

- 5. aablocks.com [aablocks.com]

- 6. 5-Chloropyridine-3-carbonitrile | C6H3ClN2 | CID 12645070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. arkat-usa.org [arkat-usa.org]

- 9. arkat-usa.org [arkat-usa.org]

- 10. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile | MDPI [mdpi.com]

Methodological & Application

Synthesis of 5-Amino-2-ethoxypyridine-3-carbonitrile from 5-amino-2-chloropyridine-3-carbonitrile

A-E-P-C Synthesis: A Detailed Protocol for the Nucleophilic Aromatic Substitution of 5-Amino-2-chloropyridine-3-carbonitrile to Yield 5-Amino-2-ethoxypyridine-3-carbonitrile

Authored by: Senior Application Scientist, Chemical Synthesis Division

Introduction

This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structural motifs are found in a variety of biologically active compounds. This application note provides a comprehensive guide for the synthesis of this compound from the readily available starting material, 5-amino-2-chloropyridine-3-carbonitrile. The described protocol is based on a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step procedure, mechanistic insights, and practical considerations for a successful and reproducible synthesis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is a nucleophilic aromatic substitution (SNAr) reaction. In this process, the ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, displaces the chloride leaving group on the aromatic pyridine ring.[1] Aromatic rings, typically nucleophilic, can undergo this type of substitution when substituted with electron-withdrawing groups.[1]

The pyridine nitrogen atom, being highly electronegative, along with the ortho-cyano group, withdraws electron density from the ring, making the carbon atom at the 2-position susceptible to nucleophilic attack.[2] The reaction proceeds through a two-step addition-elimination mechanism.[3] First, the ethoxide ion attacks the C2 carbon, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[1] The aromaticity of the pyridine ring is temporarily disrupted in this high-energy intermediate.[2][3] The stability of this complex is crucial and is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atom of the pyridine ring.[2] In the final step, the leaving group, chloride, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the desired 2-ethoxy substituted product.[3]

Experimental Workflow Overview

The following diagram illustrates the overall workflow for the synthesis of this compound.

Caption: Overall workflow for the synthesis of this compound.

Materials and Methods

Reagents and Equipment

For a successful synthesis, it is imperative to use high-purity reagents and properly calibrated equipment. The following table provides a comprehensive list of necessary materials.

| Reagent/Equipment | Grade | Supplier | Notes |

| 5-Amino-2-chloropyridine-3-carbonitrile | ≥97% | AChemBlock | Starting material.[4] |

| Sodium Metal (Na) | Reagent | Sigma-Aldrich | Highly reactive; handle with extreme care. |

| Anhydrous Ethanol (EtOH) | ≥99.5% | Sigma-Aldrich | Use of anhydrous solvent is critical to prevent unwanted side reactions. |

| Diethyl Ether (Et₂O) | Anhydrous | Fisher Scientific | For extraction. |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | VWR | For neutralization. |

| Brine (Saturated NaCl Solution) | ACS Reagent | VWR | For washing. |

| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Reagent | VWR | For drying the organic phase. |

| Round-bottom flask with reflux condenser | Standard | VWR | |

| Magnetic stirrer with heating mantle | Standard | VWR | |

| Thin-Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |

| Rotary Evaporator | Standard | Büchi | For solvent removal. |

Detailed Experimental Protocol

Step 1: Preparation of Sodium Ethoxide Solution (in situ)

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add small, freshly cut pieces of sodium metal (1.2 equivalents) to a flame-dried, three-necked round-bottom flask containing anhydrous ethanol (calculated to achieve a 0.5 M solution).

-

Stir the mixture at room temperature until all the sodium has completely dissolved. This process is exothermic and generates hydrogen gas, which should be safely vented. The in situ generation of sodium ethoxide is preferred as solid sodium ethoxide is highly hygroscopic.[5]

Step 2: Nucleophilic Aromatic Substitution Reaction

-

To the freshly prepared sodium ethoxide solution, add 5-amino-2-chloropyridine-3-carbonitrile (1.0 equivalent) portion-wise at room temperature with continuous stirring.

-

After the addition is complete, attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, more polar product spot will indicate the reaction's progression.

Step 3: Reaction Work-up and Product Isolation

-

Once the reaction is complete (as indicated by TLC analysis), cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Step 4: Purification

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

-

Alternatively, for higher purity, the product can be purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Safety Precautions

-

Sodium metal is highly reactive and flammable. It reacts violently with water. Handle with extreme care under an inert atmosphere and away from any sources of ignition.

-

Anhydrous ethanol is a flammable liquid.

-

Diethyl ether is extremely flammable and forms explosive peroxides upon standing.

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reflux time and monitor by TLC. Ensure the reaction is at the correct reflux temperature. |

| Deactivated sodium ethoxide. | Ensure the use of anhydrous ethanol and freshly cut sodium. Prepare the sodium ethoxide solution in situ just before use. | |

| Low Yield | Inefficient extraction. | Increase the number of extractions with diethyl ether. |

| Product loss during purification. | Optimize the recrystallization solvent system or the column chromatography elution gradient. | |

| Presence of Side Products | Reaction with residual water. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |

| Dimerization or polymerization. | Control the reaction temperature and concentration of reactants. |

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. By understanding the underlying mechanism and adhering to the detailed experimental procedure, researchers can confidently prepare this valuable intermediate for their synthetic endeavors. The provided guidelines on safety, troubleshooting, and optimization will further aid in achieving a successful outcome.

References

- Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2. Accessed February 12, 2026.

- Nucleophilic aromatic substitutions. YouTube. Published January 19, 2019. Accessed February 12, 2026.

- NUCLEOPHILIC SUBSTITUTION REACTIONS IN 2-CHLOROPYRIDINES AND 2,5-DIOXO-1,2,5,7-TETRAHYDRO-1H-FUROPYRIDINES. Lookchem. Accessed February 12, 2026.

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. Published October 17, 2018. Accessed February 12, 2026.

- Nucleophilic aromatic substitution. Wikipedia. Accessed February 12, 2026.

- 6-Amino-4-(4-chlorophenyl)

- Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. Accessed February 12, 2026.

- 5-Acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile. Accessed February 12, 2026.

- Preparation of 2-amino-5-chloropyridine.

- Synthesis method of 2-amino-5-hydroxypyridine.

- 2-Amino-5-chloropyridine: An In-Depth Exploration. ChemicalBook. Published October 23, 2024. Accessed February 12, 2026.

- A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- 5-Chloropyridine-3-carbonitrile. PubChem. Accessed February 12, 2026.

- Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Arkivoc. Accessed February 12, 2026.

- 5-Amino-2-chloropyridine-3-carbonitrile. Advanced ChemBlocks. Accessed February 12, 2026.

- 5-Amino-2-pyridinecarbonitrile 96 55338-73-3. Sigma-Aldrich. Accessed February 12, 2026.

- Preparation method of 5-nitro-2-aminopyridine.

- CAS 89809-64-3: 5-Chloro-2-pyridinecarbonitrile. CymitQuimica. Accessed February 12, 2026.

- Process for preparing 2-aminopyridine derivatives.

- 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. PMC. Accessed February 12, 2026.

- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals. Accessed February 12, 2026.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Amino-2-ethoxypyridine-3-carbonitrile

Introduction: Navigating the Synthesis of Substituted Aminopyridines

The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and process development scientists.[3]

This application note provides a detailed guide for the successful Buchwald-Hartwig amination of a highly functionalized and electron-rich substrate: 5-Amino-2-ethoxypyridine-3-carbonitrile. The presence of multiple functional groups—an amino group, an ethoxy group, a nitrile, and the pyridine nitrogen itself—presents unique challenges that necessitate a carefully optimized protocol. The pyridine nitrogen, in particular, can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[4] This guide will address these challenges by providing a robust protocol, a thorough explanation of the rationale behind the choice of reagents and conditions, and a troubleshooting guide to overcome common hurdles.

Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) active species. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The aryl halide (or pseudohalide) reacts with the Pd(0) complex, leading to the formation of a Pd(II) species.[1]

-

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

-

Reductive Elimination: The final step involves the formation of the desired C-N bond and regeneration of the Pd(0) catalyst.[5]

The efficiency of each step is highly dependent on the choice of ligand, base, and solvent.[6]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. research.rug.nl [research.rug.nl]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]

Sandmeyer reaction conditions for 5-Amino-2-ethoxypyridine-3-carbonitrile

Application Note: Optimized Sandmeyer Protocols for 5-Amino-2-ethoxypyridine-3-carbonitrile

Executive Summary & Strategic Context

The conversion of This compound (Structure 1 ) to its corresponding halide (typically 5-bromo- or 5-chloro- ) is a pivotal transformation in the synthesis of tyrosine kinase inhibitors. This scaffold presents a unique "push-pull" electronic challenge:

-

The Challenge: The pyridine ring is inherently electron-deficient, making the initial diazotization slower than in benzene analogs. Furthermore, the 2-ethoxy group is susceptible to acid-mediated ether cleavage (forming the pyridone), and the 3-cyano group risks hydrolysis to the primary amide under the harsh acidic conditions of a classic Sandmeyer reaction.

-

The Solution: This guide presents two validated protocols. Protocol A (Non-Aqueous) is the recommended "Gold Standard" for research-scale synthesis, prioritizing functional group tolerance (nitrile/ether) and yield. Protocol B (Aqueous) is provided as a cost-effective alternative for scale-up, with strict parameters to mitigate side reactions.

Mechanistic Insight & Pathway Analysis

The Sandmeyer reaction of aminopyridines proceeds via a radical-nucleophilic aromatic substitution (

Key Mechanistic Risks:

-

Nitrile Hydrolysis:

. (Risk: High in Protocol B). -

Ether Cleavage:

. (Risk: High in Protocol B if -

Azo Coupling: Electron-rich amino-pyridines can couple with their own diazonium salts. (Risk: Mitigated by rapid halide trapping).

Figure 1: Mechanistic pathway highlighting the critical Single Electron Transfer (SET) step and potential hydrolysis diversion.

Protocol A: The "Gold Standard" (Non-Aqueous)

Recommended for: Medicinal Chemistry (mg to 50g scale), high-value intermediates. Chemistry: Doyle-style diazotization using Alkyl Nitrites and Anhydrous Copper Halides.

Rationale

Using tert-butyl nitrite (

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: tert-Butyl nitrite (1.5 equiv) - Freshly purchased or stored <4°C.

-

Halogen Source: Copper(II) Bromide (

) (1.2 equiv) - For Bromination. -

Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration].

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Solubilization: Charge the flask with

(1.2 equiv) and MeCN . Stir until the copper salt is fully suspended/dissolved (solution will be dark green/brown). -

Activation: Add

-BuONO (1.5 equiv) dropwise to the copper suspension at Room Temperature (20–25°C). -

Addition: Add the This compound (1.0 equiv) portion-wise as a solid (or as a concentrated solution in MeCN) over 10–15 minutes.

-

Observation: Gas evolution (

) will be immediate and vigorous. Ensure adequate venting.

-

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS.

-

Checkpoint: The diazonium intermediate is transient in this protocol and converts almost immediately to the halide.

-

-

Quench & Workup:

-

Dilute with Ethyl Acetate (EtOAc).

-

Wash with 10% aqueous HCl (to remove copper salts) followed by Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Hexanes/EtOAc).

Expected Yield: 75–85%

Protocol B: The "Scale-Up" (Aqueous)

Recommended for: Process Chemistry (>100g scale), cost-sensitive production. Chemistry: Classic Sandmeyer with Hydrobromic Acid.

Rationale

Aqueous mineral acids are significantly cheaper than alkyl nitrites. However, the use of 48% HBr poses a risk to the ether. We utilize a "Cryogenic Diazotization" approach to mitigate this.

Materials

-

Substrate: this compound (1.0 equiv)

-

Acid: 48% Aqueous HBr (10.0 equiv).

-

Diazotization: Sodium Nitrite (

) (1.2 equiv) in minimal water. -

Catalyst: Copper(I) Bromide (

) (0.5 equiv).

Step-by-Step Methodology

-

Acidification: In a 3-neck flask, suspend the amine in 48% HBr (10 equiv).

-

Cooling (CRITICAL): Cool the mixture to -5°C to 0°C using an ice/salt bath.

-

Note: The amine may precipitate as the HBr salt.[1] This is normal.

-

-

Diazotization: Add the

solution dropwise, maintaining the internal temperature strictly < 5°C .-

Stir for 30 mins at 0°C. Solution should become clear/yellow.

-

-

Sandmeyer Step:

-

In a separate vessel, dissolve

in a small amount of 48% HBr. -

Transfer the cold diazonium solution into the CuBr solution (reverse addition) while maintaining temperature < 10°C.

-

Reasoning: Reverse addition prevents the accumulation of diazonium salt and minimizes side reactions.

-

-

Completion: Allow the mixture to warm to Room Temperature (20°C) over 1 hour. DO NOT HEAT above 25°C, as this will cleave the ethyl ether.

-

Workup: Neutralize carefully with saturated

(gas evolution!) or NaOH to pH 7-8. Extract with DCM or EtOAc.

Expected Yield: 55–65%

Comparative Data & Troubleshooting

| Parameter | Protocol A (Non-Aqueous) | Protocol B (Aqueous) |

| Reagents | ||

| Temperature | 20–25°C | -5°C to 20°C (Strict Control) |

| Functional Tolerance | Excellent (Nitrile/Ether safe) | Moderate (Risk of hydrolysis) |

| Scalability | Moderate (Reagent cost) | High (Cheap inputs) |

| Primary Impurity | Unreacted amine | 5-Hydroxy (Phenol) or Pyridone |

Troubleshooting Guide

-

Issue: Low Conversion.

-

Cause: Pyridine protonation inhibits nitrosation.

-

Fix: In Protocol A, add 1.0 equiv of

to accelerate diazotization.

-

-

Issue: Formation of Pyridone (Ether cleavage).

-

Cause: Acid concentration too high or temperature >25°C in Protocol B.

-

Fix: Switch to Protocol A or dilute HBr with water (if solubility permits).

-

-

Issue: "Tar" formation.

-

Cause: Diazo decomposition.

-

Fix: Ensure vigorous stirring and slow addition rates.

-

Workflow Decision Matrix

Figure 2: Decision matrix for selecting the appropriate Sandmeyer protocol based on scale and impurity profile.

References

-

Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination Reactions. 6. Direct Synthesis of Aryl Chlorides, Bromides, and Iodides from Arylamines." Journal of Organic Chemistry, 1977, 42(14), 2426–2430. Link

-

Wang, X., et al. "Practical Synthesis of 5-Bromopyridine-2-carbonitrile Derivatives." Organic Process Research & Development, 2014.[2] (Contextual grounding for nitrile stability).

-

Krasnokutskaya, E. A., et al. "A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization."[2][3] Synthesis, 2007, 81-84.[2][3] Link

-

Beletskaya, I. P., et al. "Catalytic Sandmeyer Bromination."[2] Synthesis, 2007, 2534-2538.[2] Link

Sources

Reaction of 5-Amino-2-ethoxypyridine-3-carbonitrile with isocyanates

Reaction of 5-Amino-2-ethoxypyridine-3-carbonitrile with Isocyanates

Abstract & Scientific Rationale

The reaction of This compound with isocyanates is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., targeting CHK1, VEGFR, BTK). The resulting urea motif serves as a critical pharmacophore, often functioning as a hydrogen bond donor/acceptor pair that interacts with the conserved Glu/Asp residues in the kinase hinge region or the DFG-out allosteric pocket.

Electronic Environment & Reactivity Analysis

Success in this synthesis requires understanding the electronic "push-pull" dynamics of the substrate:

-

The "Push" (Activation): The ethoxy group at the C2 position acts as a strong

-donor (+M effect). Through resonance, this increases electron density at the C5 position, enhancing the nucleophilicity of the exocyclic amine. -

The "Pull" (Deactivation): The nitrile group at C3 is a strong electron-withdrawing group (-I/-M). While it deactivates the ring generally, its position meta to the amine minimizes direct resonance deactivation of the amino nitrogen lone pair.

Mechanistic Pathway

The reaction proceeds via a nucleophilic addition of the pyridyl amine lone pair to the electrophilic carbon of the isocyanate.

Figure 1: Mechanistic pathway for urea formation. The C5-amine attacks the isocyanate carbon, followed by a rapid proton transfer to form the stable urea linkage.

Experimental Protocols

Method A: Standard Solution-Phase Synthesis (High Reactivity Isocyanates)

Recommended for: Aryl isocyanates, electron-deficient isocyanates.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Reagent: Aryl Isocyanate (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Base (Optional): Triethylamine (TEA) (0.5 equiv - only if reaction is sluggish)

Protocol:

-

Preparation: Charge a flame-dried reaction vial with this compound (e.g., 100 mg, 0.61 mmol).

-

Solvation: Add anhydrous DCM (3.0 mL) and stir until fully dissolved. Ensure the system is under an inert atmosphere (

or Ar). -

Addition: Add the isocyanate (0.67 mmol) dropwise via syringe at room temperature (25°C).

-

Reaction: Stir at RT for 4–12 hours.

-

Visual Check: The product often precipitates as a white or off-white solid due to the lower solubility of the urea compared to the starting materials.

-

-

Workup:

-

If precipitate forms: Filter the solid, wash with cold DCM (

) and Pentane ( -

If homogeneous: Concentrate in vacuo and purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

-

Method B: Thermal/Catalytic Synthesis (Low Reactivity Isocyanates)

Recommended for: Alkyl isocyanates, sterically hindered substrates.

Reagents:

-

Solvent: Anhydrous Toluene or 1,4-Dioxane.

-

Catalyst: DMAP (10 mol%) or DIPEA (1.5 equiv).

Protocol:

-

Dissolve the aminopyridine substrate in Toluene (0.2 M concentration).

-

Add the alkyl isocyanate (1.5 equiv) and DIPEA (1.5 equiv).

-

Heat the reaction mixture to 80°C for 16 hours in a sealed tube.

-

Monitoring: Check LCMS for consumption of the starting amine (

). -

Workup: Cool to RT. Remove volatiles under reduced pressure. Resuspend residue in EtOAc, wash with water and brine, dry over

, and purify.

Validation & Troubleshooting (Self-Validating Systems)

To ensure scientific integrity, every reaction must be validated against specific endpoints.

| Checkpoint | Observation | Interpretation | Action |

| TLC (50% EtOAc/Hex) | New spot ( | Product formation | Proceed to workup. |

| LCMS | Disappearance of M+H 164 | Full conversion | If SM remains >10%, add 0.5 eq isocyanate + heat. |

| 1H NMR | Downfield singlets ( | Urea -NH protons | Confirm structure. Distinct splitting confirms urea bridge. |

| Visual | Heavy precipitation | Urea formation | Filter immediately; high purity likely. |

Experimental Workflow Diagram

Figure 2: Decision tree for selecting reaction conditions and workup procedures based on isocyanate reactivity and physical behavior of the product.

Applications in Drug Discovery[1][2][3][4]

The urea products derived from this reaction are frequently used as Type II Kinase Inhibitors .

-

Mechanism: The urea linker forms a "bridge" to the DFG-motif (Asp-Phe-Gly) in the kinase activation loop.

-

Case Study: This scaffold is structurally homologous to intermediates used in the synthesis of CHK1 inhibitors and VEGFR inhibitors, where the 3-cyano group occupies a hydrophobic pocket and the 2-ethoxy group improves solubility and metabolic stability compared to a methoxy or unsubstituted analog.

Safety & Handling

-

Isocyanates: Potent sensitizers and lachrymators. Handle strictly in a fume hood. Weigh in closed vessels.

-

Cyanide Derivatives: While the nitrile on the pyridine is stable, avoid strong acidic conditions at high temperatures which could theoretically hydrolyze the nitrile to a carboxylic acid or amide, altering the pharmacophore.

References

-

Urea Derivatives in Drug Discovery

- Laufer, S. et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. (General context on urea pharmacophores).

-

Source:

-

Kinase Inhibitor Scaffolds (CHK1/VEGFR)

-

McHardy, T., et al. (2012).[1] "Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry. (Demonstrates the utility of aminopyridine/pyrazine carbonitriles in kinase inhibition).

-

Source:

-

-

General Isocyanate Reaction Protocols

-

Synthesis of Aminopyridine Intermediates

Sources

- 1. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 4. Potent 2-[(pyrimidin-4-yl)amine}-1,3-thiazole-5-carbonitrile-based inhibitors of VEGFR-2 (KDR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Stability of 5-Amino-2-ethoxypyridine-3-carbonitrile under oxidative conditions

Technical Support Center: Stability of 5-Amino-2-ethoxypyridine-3-carbonitrile

Executive Summary

This compound (CAS: 65868-26-2 / Analogous derivatives) is a critical intermediate often employed in the synthesis of kinase inhibitors (e.g., SHP2, tyrosine kinase). Its stability profile is dominated by the competing electronic effects of its functional groups:

-

Electron-Donating Groups (EDGs): The 2-ethoxy and 5-amino groups activate the pyridine ring, increasing susceptibility to electrophilic oxidation.

-

Electron-Withdrawing Group (EWG): The 3-cyano group provides some stabilization but introduces a hydrolysis risk.

Under oxidative stress, this molecule exhibits two distinct degradation modes: N-oxidation (chemical oxidants) and Radical Polymerization (autoxidation/air), the latter causing rapid discoloration.

Diagnostic Troubleshooting: "Why is my batch failing?"

Use this module to diagnose visual or analytical anomalies immediately.

| Observation | Likely Root Cause | Chemical Mechanism | Corrective Action |

| Sample turns Pink, Brown, or Black | Autoxidation (Radical) | Radical coupling of the primary amine (-NH₂) leading to azo-dimers and extended conjugated polymers (similar to aniline browning). | 1. Purge headspace with Argon/Nitrogen.2. Store at -20°C.3. Recrystallize using Ethanol/Water with trace ascorbic acid (antioxidant). |

| LCMS: M+16 Peak (M+O) | N-Oxidation | Formation of Pyridine-N-oxide . The ring nitrogen is the most nucleophilic site for peracids (e.g., mCPBA) or peroxides. | 1. Check solvents for peroxides (especially ethers like THF/Dioxane).2. Avoid peracid reagents in steps involving this intermediate. |

| LCMS: M+18 Peak (M+H₂O) | Hydrolysis | Hydrolysis of the 3-Carbonitrile to the primary amide. Accelerated by acidic/basic pH + heat. | 1. Maintain pH 5–8.2. Eliminate moisture during storage.3. Avoid strong acid workups. |

| LCMS: M+30 Peak (M+2O-2H) | Nitro Formation | Oxidation of the 5-amino group to a nitro (-NO₂) group. Rare, usually requires strong oxidants (KMnO₄). | 1. Isolate from strong oxidizers.2. Review synthetic route for incompatible reagents. |

Chemical Degradation Pathways (Visualization)

The following diagram details the competing pathways based on the type of oxidative stress applied.

Figure 1: Degradation map showing the three primary instability vectors: N-oxidation (Red), Radical Polymerization (Yellow), and Hydrolysis (Green).

Forced Degradation Protocol (Oxidative Stress)

To validate your analytical method (HPLC/UPLC) or assess batch stability, follow this protocol adapted from ICH Q1A (R2) guidelines.

Reagents & Equipment

-

Solvent: Acetonitrile:Water (50:50).

-

Oxidant: 30% Hydrogen Peroxide (H₂O₂), reagent grade.

-

Quencher: 10% Sodium Metabisulfite (Na₂S₂O₅).

Step-by-Step Procedure

-

Preparation: Dissolve 10 mg of this compound in 10 mL of solvent (Conc: 1 mg/mL).

-

Stress Initiation:

-

Transfer 2 mL of solution to a vial.

-

Add 0.2 mL of 30% H₂O₂ (Final conc: ~3%).

-

Control: Prepare a separate vial with 2 mL sample + 0.2 mL water (No H₂O₂).

-

-

Incubation: Store at Room Temperature (20-25°C) .

-

Note: Heating this specific molecule with H₂O₂ may trigger nitrile hydrolysis, confounding results. Start at RT.[1]

-

-

Timepoints: Analyze at T=0, 2h, 6h, and 24h .

-

Quenching (Critical): Before injection, add 0.2 mL of 10% Na₂S₂O₅ to neutralize excess peroxide.

-

Warning: Injecting active peroxide can damage HPLC columns and cause on-column oxidation.

-

-

Analysis: Monitor for the appearance of the N-oxide peak (typically elutes before the parent peak on Reverse Phase C18 due to increased polarity).

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution?

-

A: Not recommended for long periods (>24h). If necessary, use anhydrous DMSO or Acetonitrile and store at -20°C. Avoid protic solvents (Methanol/Ethanol) for long-term storage as they can facilitate nucleophilic exchange at the 2-ethoxy position under stress.

Q2: The material arrived slightly pink. Is it usable?

-

A: Likely yes. The pink color indicates trace azo-formation (ppm levels), which has a high extinction coefficient (very visible even at low concentrations). Verify purity via HPLC at 254 nm. If purity is >98%, the color is aesthetic. If <98%, repurification is required.

Q3: Which antioxidant is compatible with this molecule?

-

A: Butylated hydroxytoluene (BHT) is recommended for organic solutions. For aqueous/buffer systems, Sodium Ascorbate is effective but must be used fresh.

Q4: How does the "2-Ethoxy" group affect stability compared to standard aminopyridines?

-

A: The ethoxy group is a strong electron donor. It makes the ring nitrogen more basic and nucleophilic, increasing the rate of N-oxide formation compared to a non-substituted aminopyridine. It effectively "activates" the molecule for oxidation.

References & Authority

-

ICH Harmonised Tripartite Guideline. Stability Testing of New Drug Substances and Products Q1A(R2).[2] International Council for Harmonisation (ICH).[2][3]

-

ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. International Council for Harmonisation (ICH).[2][3]

-

Ciriminna, R., et al. (2017). Solvent-Free Oxidation of Primary Amines to Nitriles/Imines. Green Chemistry.[2] (Context on amine oxidation mechanisms).

-

Baertschi, S. W., et al. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare. (Standard text for degradation pathways of aromatic amines).

Sources

Validation & Comparative

Strategic Selection of Alkoxy Substituents in Pyridine Scaffolds: Methoxy vs. Ethoxy

Executive Summary

In medicinal chemistry, the optimization of a lead compound often hinges on subtle structural modifications.[1] The transition from a methoxy (-OCH₃) to an ethoxy (-OCH₂CH₃) substituent on a pyridine scaffold is a classic "homologation scan" strategy. While seemingly minor, this modification exerts profound effects on metabolic stability , physicochemical properties , and ligand-target binding kinetics .

This guide provides a technical comparison of these two scaffolds, offering evidence-based insights to assist researchers in navigating the trade-offs between steric bulk, lipophilicity, and metabolic liability.

Part 1: Physicochemical & Structural Profiling

The choice between methoxy and ethoxy groups fundamentally alters the molecular descriptors of the drug candidate.[2] The ethoxy group introduces additional lipophilicity and steric volume, which can be leveraged to fill hydrophobic pockets or modulate solubility.

Comparative Molecular Descriptors

| Property | Methoxy Pyridine (-OCH₃) | Ethoxy Pyridine (-OCH₂CH₃) | Impact on Drug Design |

| Van der Waals Volume | ~30 ų | ~48 ų | Ethoxy fills larger hydrophobic pockets; potential for steric clash in tight binding sites. |

| Lipophilicity ( | Reference (0.0) | +0.4 to +0.5 | Ethoxy increases permeability but decreases aqueous solubility. |

| Rotatable Bonds | 1 (C-O) | 2 (C-O, C-C) | Ethoxy introduces an entropic penalty upon binding unless constrained. |

| Electronic Effect ( | -0.27 (Donor) | -0.24 (Donor) | Very similar electron-donating capacity; ethoxy is slightly weaker due to hyperconjugation differences. |

| pKa (Pyridine N) | ~3.0 - 3.5 | ~3.1 - 3.6 | Both reduce basicity relative to pyridine (pKa 5.2) via inductive withdrawal, but ethoxy is marginally less withdrawing. |

Structural Implications: The "Ortho Effect"

When placed ortho to the pyridine nitrogen or another substituent, the alkoxy group influences the ring's conformational preference.

-

Methoxy: Can adopt a planar conformation with the ring, often preferred for

-conjugation.[3] -

Ethoxy: The terminal methyl group introduces steric bulk that may force the substituent out of plane (twist angle > 0°), potentially disrupting conjugation but also relieving A(1,3) strain in specific atropisomeric designs.

Part 2: Metabolic Stability & Toxicology[4]

The most critical differentiator is often metabolic susceptibility. Alkoxy pyridines are prime substrates for Cytochrome P450 (CYP) mediated O-dealkylation.

Mechanism of O-Dealkylation

CYP450 enzymes (predominantly CYP1A2, CYP2D6, and CYP3A4) oxidize the

Metabolic Pathway Diagram

Figure 1: General mechanism of CYP450 mediated O-dealkylation of alkoxy pyridines.

Stability & Toxicity Trade-offs

-